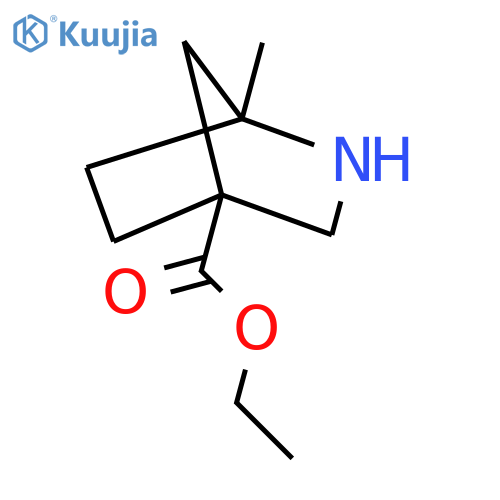

Cas no 2580199-14-8 (ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate)

2580199-14-8 structure

商品名:ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate

ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27728408

- 2580199-14-8

- ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate

- ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate

-

- インチ: 1S/C10H17NO2/c1-3-13-8(12)10-5-4-9(2,6-10)11-7-10/h11H,3-7H2,1-2H3

- InChIKey: SIANMWODNXDULM-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C12CNC(C)(CC1)C2)=O

計算された属性

- せいみつぶんしりょう: 183.125928785g/mol

- どういたいしつりょう: 183.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 38.3Ų

ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27728408-1.0g |

ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate |

2580199-14-8 | 95.0% | 1.0g |

$0.0 | 2025-03-19 | |

| Enamine | EN300-27728408-1g |

ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate |

2580199-14-8 | 1g |

$0.0 | 2023-09-10 |

ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

2580199-14-8 (ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 152840-81-8(Valine-1-13C (9CI))

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬